5,6-diaminopyrimidine-4-thiol
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Overview
Description
5,6-Diaminopyrimidine-4-thiol is an organic compound with the molecular formula C₄H₆N₄S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diaminopyrimidine-4-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with thiourea, followed by reduction and amination steps to introduce the amino groups at the 5 and 6 positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Diaminopyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds or other electrophiles.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5,6-Diaminopyrimidine-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 5,6-diaminopyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,6-Diaminopyrimidine-2-thiol: Another pyrimidine derivative with similar functional groups but different substitution patterns.
2,5-Diaminopyrimidin-4,6-diol: A hydroxylated pyrimidine derivative with different chemical properties.
Uniqueness
5,6-Diaminopyrimidine-4-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiol group provides unique reactivity compared to other pyrimidine derivatives, making it valuable in various applications .
Properties
IUPAC Name |
5,6-diaminopyrimidine-4-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJKVEOWXYKQGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)S)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(C(=N1)S)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.